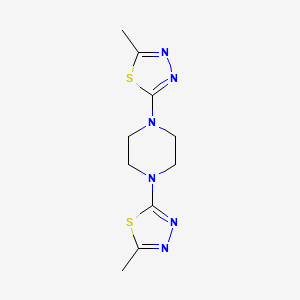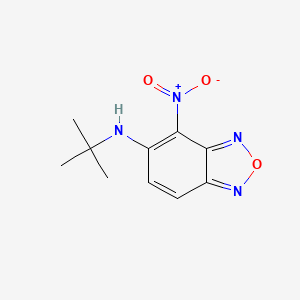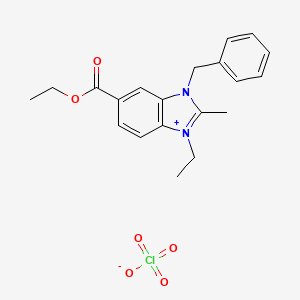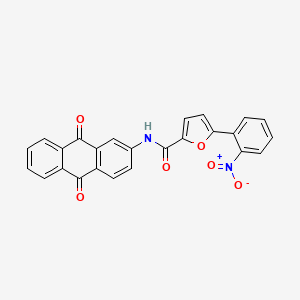
1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine is a compound featuring a piperazine ring substituted with two 1,3,4-thiadiazole rings. The interest in such compounds arises from their diverse biological activities and potential applications in various fields of chemistry and biology.
Synthesis Analysis
The synthesis of bis(1,3,4-thiadiazol-2-yl)piperazine derivatives often involves nucleophilic addition reactions, cyclization, and substitution reactions. For instance, a study describes the preparation of similar structures through 1,3-dipolar cycloaddition and subsequent reactions with hydrazine hydrate and phenyl hydrazine to afford corresponding bis(pyrazoles) linked via a piperazine moiety (Mekky & Sanad, 2020).
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by the presence of two 1,3,4-thiadiazole rings attached to a central piperazine ring. This structural arrangement is crucial for the compound's biological activities and interactions with biological targets. Molecular solids from similar compounds have been studied, revealing unique conformations and intermolecular hydrogen bonding patterns that impact their solid-state properties (Polaske et al., 2009).
Safety and Hazards
将来の方向性
The future directions for research on “1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine” could include further investigation into its synthesis, physical and chemical properties, and potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be a promising candidate for the development of new therapeutic agents .
作用機序
Target of Action
1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine and its derivatives are known to exhibit potent antimicrobial activity . The primary targets of this compound are various pathogens, including E. coli, B. mycoides, and C. albicans . These targets play a crucial role in the pathogenesis of various infectious diseases.
Mode of Action
It is known that the compound interacts with its targets, leading to changes that inhibit the growth and proliferation of the pathogens
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in the target pathogens, disrupting their normal functions and leading to their death or inhibition .
Result of Action
The primary result of the action of this compound is the inhibition of the growth and proliferation of various pathogens . This leads to a decrease in the severity of the infectious diseases caused by these pathogens.
生化学分析
Biochemical Properties
1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as glutaminase, which is crucial for glutamine metabolism . The compound’s interaction with glutaminase results in the inhibition of glutamine conversion, affecting cellular energy production and biosynthesis processes . Additionally, this compound has been observed to bind to specific protein targets, altering their conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to affect the STAT3 signaling pathway, leading to changes in gene expression related to cell proliferation and apoptosis . Furthermore, this compound impacts cellular metabolism by inhibiting key enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, leading to inhibition or activation of their functions . The compound’s interaction with glutaminase, for instance, involves binding to the enzyme’s active site, preventing substrate access and subsequent catalytic activity . Additionally, this compound has been shown to induce changes in gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to gradual degradation, resulting in reduced efficacy and potential changes in cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways . Higher doses can lead to toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s inhibition of glutaminase affects the glutamine metabolism pathway, leading to altered levels of glutamate and other metabolites . Additionally, this compound has been shown to impact the tricarboxylic acid cycle and glycolysis, further influencing cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins, facilitating its uptake and localization . Studies have shown that this compound accumulates in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its effects on metabolic pathways and cellular functions .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been observed to localize in the mitochondria, where it interacts with mitochondrial enzymes and proteins, influencing energy production and metabolic processes .
特性
IUPAC Name |
2-methyl-5-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6S2/c1-7-11-13-9(17-7)15-3-5-16(6-4-15)10-14-12-8(2)18-10/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIAFJQBUZEEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)C3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 1-adamantyl[(3-chlorobenzoyl)amino]acetate](/img/structure/B5011903.png)
![1-(4-fluorophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5011905.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011912.png)

![diethyl [3-(3-methoxyphenoxy)propyl]malonate](/img/structure/B5011921.png)
![methyl 2-methyl-5-oxo-4-[4-(2-propyn-1-yloxy)phenyl]-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5011929.png)
![3-allyl-5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011936.png)
![1-[3-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5011939.png)
![1-(4-{4-[2-(allyloxy)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5011946.png)

![ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5011963.png)
![methyl 4-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5011964.png)
![{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanol](/img/structure/B5011976.png)